molecular formula C7H14N2O2 B2705345 2-(3-Hydroxypiperidin-3-yl)acetamide CAS No. 1784133-02-3

2-(3-Hydroxypiperidin-3-yl)acetamide

Cat. No. B2705345
CAS RN: 1784133-02-3
M. Wt: 158.201
InChI Key: SWDRNQMYXZGQHI-UHFFFAOYSA-N
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Description

“2-(3-Hydroxypiperidin-3-yl)acetamide” is a compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxypiperidin-3-yl)acetamide” consists of a piperidine ring with a hydroxyl group on the third carbon and an acetamide group on the second carbon .


Chemical Reactions Analysis

Piperidine derivatives, including “2-(3-Hydroxypiperidin-3-yl)acetamide”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 2-(3-Hydroxypiperidin-3-yl)acetamide, serve as essential building blocks for drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts favorable pharmacokinetic properties, and its derivatives are found in over twenty classes of drugs . Scientists investigate the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds can target specific receptors, enzymes, or pathways, making them valuable in drug discovery.

Antioxidant Properties

Recent studies have evaluated the antioxidant activity of 2-(3-Hydroxypiperidin-3-yl)acetamide derivatives. These compounds were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. Understanding their antioxidant potential contributes to developing therapeutic agents that combat oxidative stress and related diseases .

Future Directions

Piperidine derivatives, including “2-(3-Hydroxypiperidin-3-yl)acetamide”, are of significant interest in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will likely continue to be a focus of scientific advances .

properties

IUPAC Name

2-(3-hydroxypiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(10)4-7(11)2-1-3-9-5-7/h9,11H,1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDRNQMYXZGQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypiperidin-3-yl)acetamide

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